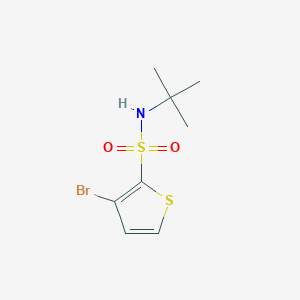

3-bromo-N-tert-butylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-tert-butylthiophene-2-sulfonamide is a chemical compound with the molecular formula C8H12BrNO2S2 and a molecular weight of 298.22 . It is available for purchase from various chemical suppliers .

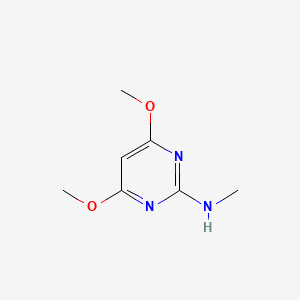

Molecular Structure Analysis

The molecular structure of 3-bromo-N-tert-butylthiophene-2-sulfonamide consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted at the 2nd position with a sulfonamide group and at the 3rd position with a bromine atom . The sulfonamide group is further substituted with a tert-butyl group .Scientific Research Applications

Regio- and Stereo-Chemistry of Molecular Bromine Additions

Bromine addition to S-oxidized derivatives of thiophenes, such as 3,4-di-t-butylthiophene, demonstrates exclusive 1,4-cis-addition modes. This reaction is crucial for understanding the stereochemical outcomes of bromine addition to thiophene sulfonamides, providing insights into the preparation of specific brominated derivatives for further chemical transformations (Nakayama et al., 2003).

Synthesis of Thiophene Sulfonamide Derivatives

A convenient method for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reactions demonstrates the potential of 3-bromo-N-tert-butylthiophene-2-sulfonamide as a precursor for diverse organic compounds. These derivatives showcase significant urease inhibition and antibacterial activities, indicating the compound's potential in developing bioactive molecules (Noreen et al., 2017).

Diesel Fuel Desulfurization

In the context of environmental chemistry, the desulfurization of diesel fuel catalyzed by Brønsted acidic ionic liquids demonstrates the utility of thiophene derivatives in improving fuel quality. This research sheds light on the broader applications of thiophene sulfonamides in environmental remediation processes (Gao et al., 2010).

Multi-Coupling Reagent Applications

3-Bromo-2-(tert-butylsulfonyl)-1-propene, closely related to 3-bromo-N-tert-butylthiophene-2-sulfonamide, acts as a versatile multi-coupling reagent. It enables the synthesis of highly functionalized sulfones, demonstrating the compound's role in facilitating complex organic syntheses (Auvray et al., 1985).

Preparation of Dianions for Substituted Thiophene Sulfonamides

The metalation of N-tert-butylthiophene-2-sulfonamide allows for the selective formation of N,5-dilithiothiophenesulfonamide dianions, facilitating the preparation of various 5-substituted thiophene-2-sulfonamides. This application is crucial for expanding the synthetic utility of thiophene sulfonamides in organic chemistry (Graham & Scholz, 1991).

properties

IUPAC Name |

3-bromo-N-tert-butylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-6(9)4-5-13-7/h4-5,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZTNZKYYGKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-tert-butylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)